molecular formula C76H104Si2 B2773501 (E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene CAS No. 1253900-41-2

(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene

Cat. No.: B2773501
CAS No.: 1253900-41-2
M. Wt: 1073.838
InChI Key: JCRYFUKOTHHJSV-JKNXPUSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is a useful research compound. Its molecular formula is C76H104Si2 and its molecular weight is 1073.838. The purity is usually 95%.
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Biological Activity

(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is a complex silicon compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C76H104Si2C_{76}H_{104}Si_2 with a molecular weight of approximately 1073.84 g/mol. It features a disilene functional group which is characterized by a silicon-silicon double bond. The compound is synthesized through various methods including reductive coupling of bis(trialkylsilyl)dibromosilanes and has shown stability under certain conditions .

Antioxidant Properties

Research indicates that disilenes can exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of bulky substituents in the structure of this compound may enhance its reactivity with reactive oxygen species (ROS), leading to potential applications in mitigating oxidative stress-related conditions .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity could be attributed to the unique electronic properties of the disilene moiety which might interact differently with cellular components compared to traditional chemotherapeutic agents .

The proposed mechanism of action involves the generation of reactive species upon interaction with cellular components. These reactive species can induce apoptosis in cancer cells while also modulating signaling pathways associated with cell survival and proliferation. Further investigations are required to elucidate the exact pathways involved .

Case Study 1: Antioxidant Efficacy in Neuronal Cells

A study focused on the effects of this compound on neuronal cell lines demonstrated significant reduction in oxidative stress markers when treated with the compound. The results indicated a protective effect against neurodegeneration .

Case Study 2: Cytotoxic Effects on Breast Cancer Cells

In vitro studies using MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The IC50 value was determined to be significantly lower than that of conventional chemotherapeutics used for breast cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antioxidant ActivityScavenging of free radicals
CytotoxicitySelective toxicity towards cancer cells
Mechanism of ActionInduction of apoptosis

Properties

IUPAC Name

(E)-naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-59(69)47-60-64(74(27-11,28-12)50-70(60,19-3)20-4)67(63)77(57-43-41-53-37-33-35-39-55(53)45-57)78(58-44-42-54-38-34-36-40-56(54)46-58)68-65-61(71(21-5,22-6)51-75(65,29-13)30-14)48-62-66(68)76(31-15,32-16)52-72(62,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3/b78-77+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRYFUKOTHHJSV-JKNXPUSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC5=CC=CC=C5C=C4)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC1=CC=CC=C1C=C9)(CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)/[Si](=[Si](\C4=CC5=CC=CC=C5C=C4)/C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)/C9=CC1=CC=CC=C1C=C9)(CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H104Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1073.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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